molecular formula C12H7NO2S B2360793 2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one CAS No. 140406-71-9

2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one

Cat. No.: B2360793
CAS No.: 140406-71-9
M. Wt: 229.25
InChI Key: DWKOESBNQVDIFB-UHFFFAOYSA-N
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Description

2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the thienooxazine family

Scientific Research Applications

2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one has several scientific research applications:

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one are not fully understood. It is known that the compound plays a role in biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

The cellular effects of this compound are also under investigation. Preliminary studies suggest that the compound may inhibit cell proliferation . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot method can also be performed under microwave conditions to enhance the reaction efficiency . The reaction conditions are mild, and the process generally yields high amounts of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the yield and purity of the compound. Additionally, the use of catalysts and solvents that are more suitable for industrial applications may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienooxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, thiols, and various substituted thienooxazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one is unique due to the presence of the thiophene ring, which imparts different electronic properties compared to benzene-containing analogs. This difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-phenylthieno[3,2-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2S/c14-12-10-9(6-7-16-10)13-11(15-12)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKOESBNQVDIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=O)O2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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